![molecular formula C14H10N2O2 B2997540 8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one CAS No. 946338-47-2](/img/structure/B2997540.png)
8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one
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Overview
Description
The compound “8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one” is a nitrogen-containing heterocyclic compound . It is a derivative of pyrrolopyrazine, which is a biologically active scaffold containing pyrrole and pyrazine rings . This compound has been used in the preparation of various benzoxazine derivatives .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. One of the methods used for the production of similar compounds involves a Sonogashira coupling (copper-free) and then, 5-exo-dig cyclization . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .Molecular Structure Analysis
The molecular structure of this compound involves a pyrimido[4,5-d][1,3]oxazin-2-one core . The core occupies the pocket adjacent to the hinge region, forming classic bidentate hydrogen bond interactions with the backbone .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. The intercalated molecules were placed between SO3H groups of the host layers . Their mutual positions and orientations were solved by molecular simulation methods .Scientific Research Applications
Antimicrobial Potential
Compounds with similar structures have shown antimicrobial properties. For example, derivatives of benzoxazinone have been reported to exhibit good antimicrobial potential .
Anti-fibrotic Activities
Benzoxazinone derivatives have also been found to present anti-fibrotic activities, which could be relevant in treating conditions like fibrosis .
Anti-tubercular Agents
Related compounds have been designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis .
Luminescent Properties
Some benzoxazinone-based metal–organic frameworks exhibit strong luminescence, which could be applied in sensing technologies .
Synthesis of Aromatic Ketones
The oxidation of related methanes to methanones has been catalyzed by transition metals, suggesting potential applications in chemical synthesis .
Pesticide Detection
There is a possibility that similar compounds could be used in the detection of pesticides due to their fluorescence properties .
Mechanism of Action
Target of Action
The primary target of 8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one is the Ataxia Telangiectasia Mutated (ATM) kinase . ATM kinase plays a crucial role in the DNA damage response pathway, which is responsible for detecting and repairing DNA damage .
Mode of Action
This compound acts as a potent and selective inhibitor of ATM kinase . It binds to the ATM kinase, inhibiting its activity. This inhibition disrupts the DNA damage response pathway, leading to an accumulation of DNA damage in the cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA damage response (DDR) pathway . The DDR pathway is responsible for detecting and repairing DNA damage. By inhibiting ATM kinase, this compound disrupts the DDR pathway, leading to an accumulation of DNA damage .
Pharmacokinetics
The compound has good preclinical pharmacokinetics, a low predicted clinical dose, and a high maximum absorbable dose . This suggests that the compound has good Absorption, Distribution, Metabolism, and Excretion (ADME) properties , which can impact its bioavailability .
Result of Action
The inhibition of ATM kinase and disruption of the DDR pathway leads to an accumulation of DNA damage in the cells . This can potentiate the efficacy of DNA double-strand break-inducing agents, demonstrating the compound’s antitumor potential .
properties
IUPAC Name |
8-methyl-2-pyridin-4-yl-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c1-9-3-2-4-11-12(9)16-13(18-14(11)17)10-5-7-15-8-6-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQYJXHIAMPGJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)OC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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